molecular formula C23H24N4O5S B2722264 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide CAS No. 933253-09-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide

Cat. No.: B2722264
CAS No.: 933253-09-9
M. Wt: 468.53
InChI Key: KCKIWNNIYVPLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound , due to its complex structure, finds relevance in the synthesis and structural analysis within the field of medicinal chemistry. Research focuses on synthesizing novel heterocyclic compounds derived from similar chemical frameworks to explore their biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been pursued using related compounds as starting materials. These efforts aim at developing agents with potential anti-inflammatory and analgesic properties, highlighting the compound's utility in generating new molecules with significant therapeutic value (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of compounds derived from the stated chemical structure have been explored. For example, studies on pyrimidine derivatives indicate the synthesis of compounds with promising antibacterial and antifungal activities. Such research underscores the importance of these chemical frameworks in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The synthesized compounds demonstrate significant activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Aspergillus niger, suggesting their potential as novel antimicrobial and antifungal therapeutics (Z. Khan et al., 2015).

Inhibitory Activities and Drug Development

Further studies on compounds sharing a similar structural motif have investigated their inhibitory activities against key enzymes and receptors, contributing to the development of anticancer, antifungal, and anticonvulsant drugs. Such research offers insights into the compound's role in inhibiting biological targets relevant to disease pathology. For example, compounds synthesized from related chemical structures have shown potent inhibitory activity against cyclooxygenase enzymes, with implications for anti-inflammatory drug development. Additionally, the exploration of their roles as inhibitors of dihydrofolate reductase and thymidylate synthase points to their potential in cancer therapy (A. Gangjee et al., 2005).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-14-8-15(2)25-23(24-14)33-13-17-10-18(28)21(30-3)11-27(17)12-22(29)26-16-4-5-19-20(9-16)32-7-6-31-19/h4-5,8-11H,6-7,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWNNIYVPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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